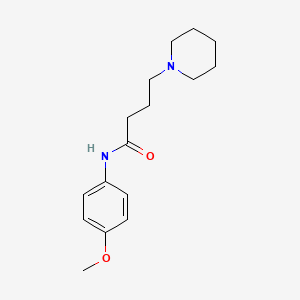
N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a butanamide backbone, with a piperidine ring at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoyl chloride with 4-aminobutanamide in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-methoxyphenyl)-4-aminobutanamide.
Cyclization: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)-4-(morpholin-1-yl)butanamide
- N-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butanamide
- N-(4-Methoxyphenyl)-4-(azepan-1-yl)butanamide
Comparison: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct binding affinities and biological activities. The methoxy group also contributes to its unique reactivity and interaction profile.
Properties
CAS No. |
90279-45-1 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-9-7-14(8-10-15)17-16(19)6-5-13-18-11-3-2-4-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19) |
InChI Key |
FIYFGUOJVKLFQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















